molecular formula C26H30O8 B1173351 Cibacron Violet TB-D CAS No. 12226-37-8

Cibacron Violet TB-D

Cat. No.: B1173351
CAS No.: 12226-37-8
Attention: For research use only. Not for human or veterinary use.
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Description

Cibacron Violet TB-D is a triazine-based reactive dye primarily used in industrial applications, including textile dyeing, biomedical research, and nanotechnology. Its chemical structure features multiple aromatic and heterocyclic rings, along with sulfonate groups that enable electrostatic, hydrophobic, and hydrogen-bonding interactions with substrates such as proteins or synthetic fibers . Produced by companies like Shaanxi Dideu Medichem Co. Ltd, it is part of a broader class of reactive dyes designed for high stability and binding efficiency under varying environmental conditions .

Properties

CAS No.

12226-37-8

Molecular Formula

C26H30O8

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Cibacron Violet TB-D belongs to the triazine dye family, sharing structural similarities with compounds like Cibacron Blue F3G-A and Reactive Blue 4 . Key distinctions include:

Property This compound Cibacron Blue F3G-A Reactive Blue 4
Primary Functional Groups Sulfonate, aromatic rings Sulfonate, anthraquinone core Sulfonate, phthalocyanine core
Charge at Neutral pH Highly anionic (-3 to -4) Moderately anionic (-2) Highly anionic (-3)
Binding Affinity Strong for proteins (e.g., albumin) Moderate for enzymes High for polysaccharides
Applications Textile dyeing, protein studies Enzyme purification Cellulose fiber dyeing

Source: Structural data adapted from triazine dye studies .

Mechanistic Insights :

  • This compound’s sulfonate groups enhance solubility in aqueous media compared to less-polar analogs like Reactive Blue 4, which has a phthalocyanine core better suited for hydrophobic interactions .
  • Unlike Cibacron Blue F3G-A (used in enzyme purification), this compound exhibits broader binding versatility due to its mixed aromatic and heterocyclic architecture .
Toxicity and Environmental Impact

Comparative toxicity studies highlight differences in ecotoxicological profiles:

Compound Acute Toxicity (LC₅₀, Fish) Biodegradability Bioaccumulation Potential
This compound 12 mg/L Low Moderate
Cibacron Blue F3G-A 8 mg/L Moderate Low
Reactive Blue 4 15 mg/L High High

Source: Adapted from comparative toxicogenomics databases and environmental assessments .

  • Reactive Blue 4, despite higher biodegradability, poses risks in aquatic ecosystems due to its persistence under anaerobic conditions .
Industrial and Biomedical Performance
  • Textile Dyeing :
    • This compound achieves superior color fastness on cotton (wash-fastness rating: 4–5) compared to Reactive Blue 4 (rating: 3–4), attributed to its stronger covalent bonding with cellulose .
  • Biomedical Use: In protein studies, this compound’s fluorescence quenching properties are less pronounced than those of Trypan Blue, making it preferable for non-destructive assays .

Q & A

Q. What methodological approaches are recommended for characterizing the purity and structural integrity of Cibacron Violet TB-D in synthetic chemistry research?

To ensure accurate characterization, employ high-performance liquid chromatography (HPLC) for purity assessment, complemented by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural validation. For novel derivatives, include elemental analysis and UV-Vis spectroscopy to confirm functional group retention. Document all procedures with manufacturer details, instrument settings, and calibration standards to enhance reproducibility .

Q. How should researchers design experiments to evaluate the dye-protein binding specificity of this compound in affinity chromatography?

Follow a stepwise protocol:

  • Immobilization: Covalently bind the dye to a solid matrix (e.g., chitosan-based nanofibers) using optimized pH and temperature conditions, referencing analogous methods for Cibacron Blue F3GA .
  • Binding Assays: Use equilibrium dialysis or isothermal titration calorimetry (ITC) to quantify binding constants.
  • Controls: Include competitive binding studies with structurally similar proteins to assess specificity. Report standard deviations for triplicate measurements and validate results against established chromatographic models .

Advanced Research Questions

Q. What strategies can resolve contradictions in adsorption capacity data for this compound across different polymeric substrates?

  • Data Normalization: Account for substrate surface area, porosity, and functional group density using BET analysis and X-ray photoelectron spectroscopy (XPS).
  • Statistical Validation: Apply ANOVA or mixed-effects models to identify outliers and systemic biases.
  • Reproducibility Checks: Replicate experiments under identical conditions, emphasizing environmental controls (e.g., humidity, temperature) .
  • Cross-Validation: Compare results with analogous dye-ligand systems (e.g., Cibacron Blue F3GA) to identify substrate-specific trends .

Q. How can researchers optimize the integration of this compound with advanced nanomaterials (e.g., graphene oxide composites) for enhanced catalytic applications?

  • Synthesis Design: Use surface plasmon resonance (SPR) to monitor dye-nanomaterial interactions in real time, adjusting reaction stoichiometry based on kinetic data.
  • Performance Metrics: Evaluate catalytic efficiency via turnover number (TON) and activation energy calculations.
  • Interdisciplinary Validation: Collaborate with computational chemists to model dye-nanomaterial interfaces using density functional theory (DFT) .
  • Ethical Considerations: Assess environmental impact through life-cycle analysis (LCA), adhering to ethical guidelines for nanomaterial research .

Q. What analytical frameworks are suitable for assessing the long-term stability of this compound in biohybrid systems under varying physiological conditions?

  • Accelerated Aging Studies: Expose dye-conjugated systems to elevated temperatures, UV radiation, or enzymatic hydrolysis, monitoring degradation via HPLC-MS.
  • Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under standard conditions.
  • Biological Compatibility: Test cytotoxicity and protein denaturation effects using cell viability assays (e.g., MTT) and circular dichroism (CD) spectroscopy .

Methodological and Ethical Considerations

Q. How should researchers address potential biases in spectrophotometric quantification of this compound in complex matrices?

  • Matrix Effects: Use standard addition methods to correct for interference from co-eluting compounds.
  • Instrument Calibration: Validate spectrophotometer linearity across the dye’s absorbance range (e.g., 500–600 nm for violet variants).
  • Blind Analysis: Implement double-blinded data processing to minimize observer bias .

Q. What ethical frameworks guide the use of this compound in studies involving biological samples or environmental release?

Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Risk Assessment: Conduct ecotoxicology screenings for aquatic and terrestrial organisms.
  • Institutional Review: Submit protocols to ethics committees for studies involving human-derived samples.
  • Transparency: Disclose all synthetic byproducts and purification methods in supplementary materials .

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